N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide
Overview
Description
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase, p300/CBP-associated factor (PCAF). It has gained interest in scientific research for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the acetylation of histones, which play a crucial role in gene expression and cell proliferation.
Mechanism of Action
N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide selectively inhibits the histone acetyltransferase, PCAF, by binding to its catalytic domain. PCAF is a coactivator of several transcription factors that play a critical role in regulating gene expression. By inhibiting PCAF, this compound prevents the acetylation of histones, leading to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide is its specificity for PCAF, which allows for targeted inhibition of histone acetylation. However, this compound has limitations in lab experiments, including its low solubility in water and its potential for off-target effects. It is also important to note that this compound may have different effects on different cell types, and further research is needed to determine its optimal therapeutic applications.
Future Directions
There are several future directions for research on N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for more efficient use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a small molecule inhibitor of PCAF that has gained interest in scientific research for its potential therapeutic applications in cancer treatment. It selectively inhibits histone acetylation, leading to the downregulation of genes involved in cell proliferation and survival. While this compound has limitations in lab experiments, its specificity for PCAF makes it a promising candidate for targeted cancer therapies. Further research is needed to optimize its synthesis method, improve its solubility, and explore its potential therapeutic applications in other diseases.
Properties
IUPAC Name |
N,N-diethyl-5-(3-imino-1H-isoindol-2-yl)-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-21(5-2)25(23,24)18-12-16(11-10-14(18)3)22-13-15-8-6-7-9-17(15)19(22)20/h6-12,20H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYROVYLBKUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131701 | |
Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-72-0 | |
Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.